molecular formula C22H26F2N4O3 B2403187 N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 899957-13-2

N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2403187
CAS No.: 899957-13-2
M. Wt: 432.472
InChI Key: KNNIAWMYLRNRRT-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, a dimethylamino group, and a morpholinoethyl moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-difluoroaniline and 4-(dimethylamino)benzaldehyde, which are then subjected to a series of reactions including condensation, cyclization, and amidation. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents like oxalyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)acetamide: Shares the difluorophenyl group but lacks the complex oxalamide and morpholinoethyl moieties.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains a similar fluorinated aromatic structure but differs in the functional groups attached.

Uniqueness

N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is unique due to its combination of fluorinated aromatic rings, a dimethylamino group, and a morpholinoethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O3/c1-27(2)17-6-3-15(4-7-17)20(28-9-11-31-12-10-28)14-25-21(29)22(30)26-19-8-5-16(23)13-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNIAWMYLRNRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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